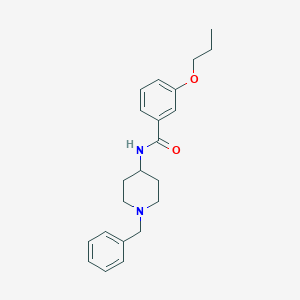![molecular formula C18H19NO3 B268279 N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B268279.png)
N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. It is a derivative of paracetamol and is believed to act as an endocannabinoid reuptake inhibitor, which means that it can increase the levels of endocannabinoids in the body.
Applications De Recherche Scientifique
N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide has been studied for its potential therapeutic benefits in a variety of fields, including pain management, neuroprotection, and cancer treatment. It has been shown to have anti-inflammatory and analgesic properties, and it may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.
Mécanisme D'action
N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide is believed to act as an endocannabinoid reuptake inhibitor, which means that it can increase the levels of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that bind to cannabinoid receptors in the body, and they play a role in regulating pain, inflammation, and other physiological processes. By inhibiting the reuptake of endocannabinoids, N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide can increase their levels in the body and enhance their effects.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models, and it may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro, suggesting that it may have potential as a cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide has several advantages for lab experiments, including its synthetic nature, which allows for precise control over the dosage and purity of the compound. Additionally, N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide has been extensively studied in animal models, making it a well-established research tool. However, there are also limitations to using N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the compound, as well as the potential for off-target effects that may complicate the interpretation of results.
Orientations Futures
There are several future directions for research on N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide, including further exploration of its potential therapeutic benefits in pain management, neuroprotection, and cancer treatment. Additionally, researchers may investigate the mechanism of action of N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide in more detail, as well as its potential interactions with other compounds in the body. Finally, there may be opportunities to develop new synthetic derivatives of N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide with improved therapeutic properties and reduced side effects.
Méthodes De Synthèse
N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 2-methylphenol with allyl bromide, followed by the reaction of the resulting product with 2-(2-methylphenoxy)acetic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Propriétés
Nom du produit |
N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C18H19NO3 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
2-(2-methylphenoxy)-N-(2-prop-2-enoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19NO3/c1-3-12-21-17-11-7-5-9-15(17)19-18(20)13-22-16-10-6-4-8-14(16)2/h3-11H,1,12-13H2,2H3,(H,19,20) |
Clé InChI |
CKUFVRGIZOEASK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OCC=C |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268196.png)
![3-[(phenylacetyl)amino]-N-propylbenzamide](/img/structure/B268198.png)
![N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268201.png)
![N-methyl-N-phenyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268202.png)
![N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide](/img/structure/B268203.png)
![2-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268204.png)
![3,5-dichloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268207.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268209.png)
![2-ethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268212.png)
![2-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268213.png)
![2-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268214.png)
![2-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268215.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B268216.png)
